ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused bicyclic pyrimidine core and a substituted benzoyl moiety. The molecule’s complexity arises from its imino-oxo functionality, benzyl group at position 7, and a 2-fluorobenzoyl substituent at position 4.
Properties
IUPAC Name |
ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN4O4/c1-2-37-28(36)21-16-20-24(30-23-14-8-9-15-32(23)27(20)35)33(17-18-10-4-3-5-11-18)25(21)31-26(34)19-12-6-7-13-22(19)29/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONJTDCCPMQVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or fluorobenzoyl derivatives.
Scientific Research Applications
Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The target compound’s substituents distinguish it from analogs. For example:
- Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate () replaces the benzyl and 2-fluorobenzoyl groups with a 3-methoxypropyl chain. This substitution likely increases hydrophilicity compared to the aromatic substituents in the target compound.
- Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl analog () introduces a methyl group at position 11 and an isopropyl group at position 7, which may enhance steric bulk and alter binding affinity in biological systems.
Table 1: Substituent Comparison
| Compound Name | Position 7 Substituent | Position 6 Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzyl | 2-Fluorobenzoyl | Imino-oxo, fluorinated aryl |
| Ethyl 6-imino-7-(3-methoxypropyl)... (E7) | 3-Methoxypropyl | None (imino group) | Methoxyalkyl |
| Ethyl 6-(3-methoxybenzoyl)imino... (E1) | Propan-2-yl | 3-Methoxybenzoyl | Methoxyaryl |
Crystallographic and Structural Analysis
Crystallographic studies using SHELX software () are critical for resolving the tricyclic system’s conformation. Key findings include:
- Ring Puckering : The tricyclic core may exhibit puckering (as defined by Cremer-Pople coordinates in ), influencing molecular packing and stability. For example, puckering amplitudes (q) in similar compounds range from 0.2–0.5 Å, depending on substituent steric effects .
- Hydrogen Bonding: The imino-oxo group participates in hydrogen-bonding networks (), with graph set motifs (e.g., R₂²(8)) stabilizing crystal lattices. Fluorine atoms may engage in weak C–H···F interactions, enhancing crystallinity .
Physicochemical Properties
- Solubility : The benzyl and 2-fluorobenzoyl groups increase lipophilicity (logP ≈ 3.5–4.0 predicted) compared to methoxypropyl-substituted analogs (logP ≈ 2.0–2.5).
- Thermal Stability: Fluorinated aryl groups improve thermal stability (decomposition temperature >250°C) relative to non-fluorinated derivatives .
Biological Activity
Ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of triazine derivatives often involves multi-step organic reactions. The specific compound can be synthesized through reactions involving benzyl and fluorobenzoyl groups attached to a triazine core. Characterization typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial and antitumor properties.
Antimicrobial Activity
Research indicates that triazine compounds exhibit significant antimicrobial properties against a variety of pathogens. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have shown that similar triazine compounds demonstrate low MIC values against gram-positive and gram-negative bacteria . The effectiveness of these compounds can be attributed to their ability to disrupt cellular processes in microorganisms.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| T3 | E. coli | 0.28 |
| T3 | Pseudomonas aeruginosa | 0.64 |
| T3 | Enterococcus faecalis | 0.64 |
Antitumor Activity
The antitumor potential of triazine derivatives has also been explored extensively:
- Cytotoxicity Assays : In vitro studies using cell lines such as HT-29 (colon cancer) and DAUDI (Burkitt lymphoma) have reported IC50 values indicating strong antiproliferative effects .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HT-29 | 5.59 |
| DAUDI | 4.91 |
Case Studies
- Antifungal Activity : A study highlighted the antifungal efficacy of triazine derivatives against Candida albicans and other fungal strains, suggesting their potential use in treating fungal infections .
- Mechanism of Action : The mechanism through which these compounds exert their biological effects is believed to involve DNA intercalation and disruption of nucleic acid synthesis . This is similar to other known alkylating agents which are effective in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
